molecular formula C19H19F5N6 B1314827 N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 913574-42-2

N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1314827
CAS No.: 913574-42-2
M. Wt: 426.4 g/mol
InChI Key: GXJBVCKDEHELEL-UHFFFAOYSA-N
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Description

N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound acts as a ATP-competitive inhibitor , binding to the kinase domain and preventing the phosphorylation and activation of downstream signaling pathways, such as the MAPK and PI3K/AKT cascades. Its primary research value lies in investigating the role of aberrant FGFR signaling in oncogenesis, as dysregulated FGFR pathways are implicated in a wide range of cancers , including urothelial carcinoma, cholangiocarcinoma, and breast cancer. Researchers utilize this inhibitor to explore mechanisms of tumor proliferation, angiogenesis, and survival in vitro and in vivo, and to study potential resistance mechanisms to FGFR-targeted therapies. It serves as a critical tool compound for pre-clinical proof-of-concept studies and for validating FGFR as a therapeutic target in specific cellular and disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-[2,2-difluoro-2-[4-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F5N6/c20-18(21,12-1-3-13(4-2-12)19(22,23)24)10-30-7-5-14(6-8-30)28-16-15-9-27-29-17(15)26-11-25-16/h1-4,9,11,14H,5-8,10H2,(H2,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJBVCKDEHELEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=NC3=C2C=NN3)CC(C4=CC=C(C=C4)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F5N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474788
Record name N-(1-{2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913574-42-2
Record name N-(1-{2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the piperidine ring and the pyrazolo[3,4-d]pyrimidine core. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific kinases involved in tumor proliferation and survival pathways. For instance, pyrazolo[3,4-d]pyrimidines have been linked to the inhibition of the protein kinase B (AKT) pathway, which plays a crucial role in cancer cell survival and growth .

2. Neuroprotective Effects
The compound's piperidine structure suggests potential neuroprotective effects. Research has demonstrated that similar compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are believed to be mediated through the inhibition of neuroinflammatory pathways and oxidative stress .

3. Antimicrobial Properties
Fluorinated compounds are known for their antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance .

Pharmacological Insights

1. Drug Design
The unique structure of this compound allows for the exploration of structure-activity relationships (SAR) in drug design. By modifying various components of the molecule, researchers can optimize its pharmacokinetic properties and enhance its efficacy against targeted diseases. The incorporation of fluorine atoms is particularly advantageous in improving metabolic stability .

2. Targeted Delivery Systems
Research into nanocarriers for drug delivery has identified fluorinated compounds as effective agents for targeted therapies. The ability to modify the surface properties of nanoparticles with such compounds may enhance their interaction with specific biological targets, leading to improved therapeutic outcomes .

Materials Science Applications

1. Fluorinated Polymers
The synthesis of polymers incorporating this compound can lead to materials with enhanced chemical resistance and thermal stability. These properties are crucial in developing advanced materials for electronics and aerospace applications .

2. Coatings and Surfaces
Fluorinated compounds are known for their hydrophobic properties, making them suitable for applications in coatings that require water repellency or low friction surfaces. The incorporation of this compound into coatings could enhance their performance in various industrial applications .

Case Studies

Study Title Focus Area Findings
Inhibition of AKT Pathway by Pyrazolo[3,4-d]pyrimidinesCancer ResearchDemonstrated significant reduction in cancer cell viability through targeted inhibition .
Neuroprotective Effects of Piperidine DerivativesNeuropharmacologyShowed promise in reducing neuroinflammation and oxidative stress in animal models .
Antimicrobial Activity of Fluorinated CompoundsMicrobiologyIdentified effectiveness against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors where the compound can bind and modulate their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

The target compound shares its core structure with multiple analogs, differing primarily in substituents on the pyrazolo-pyrimidine ring and the amine side chain. Below is a comparative analysis:

Table 1: Key Structural Features and Properties of Analogues
Compound Name Substituents on Pyrazolo-Pyrimidine Core Amine Side Chain Molecular Weight (g/mol) Notable Features Reference
Target Compound None (unsubstituted core) 1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl ~463.3 High lipophilicity (CF₃), fluorinated side chain
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(2,4-dimethylphenyl) 4-methylbenzyl ~373.4 Methyl groups enhance metabolic stability
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(3-methylphenyl) 2-(4-chlorophenyl)ethyl ~380.8 Chlorophenyl group may improve target affinity
N-(2-Methoxyethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-chlorophenyl) 2-methoxyethyl ~347.8 Polar methoxy group enhances solubility
N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-chlorophenyl) Benzyl ~375.8 Aromatic benzyl group may increase membrane permeability
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine 1-(2-fluoro-4-methanesulfonylphenyl) Pyrrolidin-3-yl with oxadiazole ~582.5 Sulfonyl and oxadiazole groups improve selectivity

Key Differences and Implications

Trifluoromethyl vs. Chlorophenyl/Methyl Substituents

  • The target compound’s 4-(trifluoromethyl)phenyl group confers stronger electron-withdrawing effects and higher metabolic resistance compared to chlorophenyl or methyl substituents in . This may enhance target engagement in hydrophobic binding pockets.
  • In contrast, chlorophenyl analogs (e.g., ) exhibit moderate polarity, balancing solubility and membrane permeability.

Fluorinated vs.

Synthetic Accessibility

  • Synthesis of the target compound may require multi-step protocols similar to those in , involving Vilsmeier–Haack reactions or coupling with cesium/potassium carbonate. Yields for analogs range from 21% () to 82% (), suggesting challenges in scaling the target’s synthesis.

Biological Activity Trends While explicit data are absent, pyrazolo[3,4-d]pyrimidin-4-amine derivatives are frequently kinase inhibitors. For example, compounds with morpholinoethyl or oxadiazole substituents () show enhanced selectivity for ATP-binding sites, a trait the target compound may share.

Biological Activity

N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting synthesis methods, target interactions, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC19H19F5N6
Molecular Weight426.386 g/mol

This compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity against various targets.

Research indicates that compounds with similar structures often exhibit inhibitory activity against specific kinases and enzymes involved in cancer progression. The pyrazolo[3,4-d]pyrimidine moiety is particularly noted for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Target Enzymes

  • Pim Kinases : Studies have shown that related compounds inhibit Pim kinases (Pim-1, Pim-2, Pim-3), which are implicated in tumorigenesis. For instance, one analog exhibited IC50 values of 0.4 nM against Pim-1 and Pim-2, indicating potent inhibitory effects .
  • FGFR Inhibition : Another aspect of interest is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). Compounds with similar scaffolds have demonstrated significant enzymatic inhibition with IC50 values as low as 2.9 nM for FGFR1 .

Antitumor Activity

The compound's antitumor properties have been evaluated in various preclinical models:

  • Colon Cancer Models : In vivo studies using mouse models of colon cancer revealed that certain derivatives could significantly inhibit tumor growth, suggesting potential clinical applications in oncology .
  • Multiple Myeloma : Compounds structurally related to this compound showed antiproliferative activity against multiple myeloma cell lines with IC50 values around 0.64 μM .

Anti-inflammatory and Antimicrobial Activity

Some derivatives have also been tested for anti-inflammatory properties, showing effectiveness comparable to standard treatments like diclofenac sodium. Additionally, certain analogs exhibited antimicrobial activity against Mycobacterium tuberculosis, making them candidates for further development in infectious disease therapy .

Case Studies

Several case studies highlight the compound's efficacy:

  • Case Study on Tumor Xenografts : A study involving xenograft models demonstrated that compounds with similar structural features could achieve up to 96.9% tumor growth inhibition at optimal dosages (10 mg/kg) .
  • Safety Profile Evaluation : Toxicity assessments on human embryonic kidney cells indicated that many derivatives are non-toxic at therapeutic concentrations, supporting their potential for human use .

Q & A

Q. When synthetic yields vary significantly between batches, what systematic troubleshooting steps are recommended?

  • Methodological Answer :

Reagent Purity Analysis : Quantify residual moisture in solvents (Karl Fischer titration) and halide content in fluorinated reagents (ion chromatography).

Reaction Monitoring : Use in situ FTIR or LC-MS to detect intermediates and adjust stoichiometry dynamically.

Cross-Validation : Replicate reactions in parallel under inert (Ar) and ambient conditions to identify oxygen/moisture sensitivity .

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